N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16295734
InChI: InChI=1S/C22H21N5O2S/c1-15-8-9-17(12-16(15)2)24-20(28)14-30-22-26-25-21(19-7-3-4-10-23-19)27(22)13-18-6-5-11-29-18/h3-12H,13-14H2,1-2H3,(H,24,28)
SMILES:
Molecular Formula: C22H21N5O2S
Molecular Weight: 419.5 g/mol

N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16295734

Molecular Formula: C22H21N5O2S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C22H21N5O2S
Molecular Weight 419.5 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H21N5O2S/c1-15-8-9-17(12-16(15)2)24-20(28)14-30-22-26-25-21(19-7-3-4-10-23-19)27(22)13-18-6-5-11-29-18/h3-12H,13-14H2,1-2H3,(H,24,28)
Standard InChI Key VERAVZHFSVAIEC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)C

Introduction

Structural Features

This compound features a 1,2,4-triazole ring, a furan moiety, and a pyridine derivative, all of which are linked through a sulfanyl group to an acetamide functionality. The presence of these heterocyclic rings suggests potential interactions with various biological targets, making it of interest in medicinal chemistry.

Structural ComponentDescription
1,2,4-Triazole RingKnown for biological activity, particularly antimicrobial and antifungal properties.
Furan MoietyEnhances potential therapeutic applications due to its unique chemical properties.
Pyridine DerivativeContributes to the compound's potential biological activity and interaction with targets.
Acetamide FunctionalityProvides a site for further chemical modification or interaction with biological systems.

Synthesis

The synthesis of similar triazole derivatives typically involves multiple steps, including the formation of the triazole ring and the incorporation of the furan and pyridine moieties. Common methods involve the use of hydrazine hydrate and various organic solvents under controlled conditions to ensure high yields and purity.

Potential Applications

Compounds with similar structures have been studied for their potential in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents. The presence of multiple functional groups allows for diverse chemical interactions, which may contribute to various biological activities.

Research Findings

While specific research findings on N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are not available, studies on related compounds suggest promising biological activities. For instance, triazole derivatives have shown efficacy against fungal strains, often surpassing that of established antifungal drugs like fluconazole .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator